3-Methyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine
Description
3-Methyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine is a bicyclic amine derivative featuring a 1,4'-bipiperidine core with a methyl substituent at the 3-position of one piperidine ring and a pyridin-2-ylmethyl group at the 1'-position of the second piperidine. This structural framework is notable for its conformational flexibility, which enables diverse interactions with biological targets, including enzymes, receptors, and nucleic acids. The pyridine moiety enhances solubility and participates in hydrogen bonding or π-π stacking, while the methyl group may influence steric and electronic properties .
The compound’s synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous 1,4'-bipiperidine derivatives are synthesized via SNAr (nucleophilic aromatic substitution) reactions between chlorinated precursors and bipiperidine, achieving yields >60% under optimized conditions .
Properties
Molecular Formula |
C17H27N3 |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
2-[[4-(3-methylpiperidin-1-yl)piperidin-1-yl]methyl]pyridine |
InChI |
InChI=1S/C17H27N3/c1-15-5-4-10-20(13-15)17-7-11-19(12-8-17)14-16-6-2-3-9-18-16/h2-3,6,9,15,17H,4-5,7-8,10-14H2,1H3 |
InChI Key |
BMXPXGQKTHPCSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2CCN(CC2)CC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1’-(pyridin-2-ylmethyl)-1,4’-bipiperidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed in this reaction can be deprotected using thiophenol (PhSH) followed by selective intramolecular cyclization to yield the desired bipiperidine compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1’-(pyridin-2-ylmethyl)-1,4’-bipiperidine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridin-2-ylmethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Catalysts such as iron complexes stabilized by nitrogen donor ligands are commonly used.
Reduction: Typical reducing agents include NaBH₄ and LiAlH₄.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
3-Methyl-1’-(pyridin-2-ylmethyl)-1,4’-bipiperidine has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1’-(pyridin-2-ylmethyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The pyridin-2-ylmethyl group can bind to metal ions, forming stable complexes that can act as catalysts or inhibitors in biochemical reactions. The bipiperidine structure allows for flexibility and adaptability in binding to various targets, enhancing its efficacy in different applications .
Comparison with Similar Compounds
Key Observations :
- Substituent Flexibility : The pyridin-2-ylmethyl group in the target compound contrasts with pyridin-3-yl in 1’-(pyridin-3-yl)-1,4’-bipiperidine, altering electronic and steric profiles .
- Synthetic Efficiency : Alkali metal hydride-mediated coupling (e.g., for pyridinyl derivatives) achieves near-quantitative yields, surpassing traditional SNAr methods (60–70%) .
Stability and Binding Interactions
Table 2: Stability Constants of Pd(II) Complexes with 1,4'-Bipiperidine Ligands
Key Observations :
Key Observations :
- Substituent Impact : Small alkyl groups (e.g., methyl) on bipiperidine scaffolds improve PARP1/2 inhibition, while bulkier groups reduce activity .
- Therapeutic Diversity: 1,4'-Bipiperidine derivatives span antiviral (SCH 351125), antipsychotic (pipamperone), and anticancer (irinotecan ) applications, highlighting the scaffold’s versatility.
Pharmacokinetic and Toxicity Profiles
- SCH 351125 : Exhibits >90% oral bioavailability in primates and low toxicity, attributed to the 2,4-dimethylnicotinamide N-oxide moiety .
- Pipamperone : Detectable in plasma at 2 ng/mL via HPLC, with linear pharmacokinetics up to 400 ng/mL .
- Target Compound : Predicted to have favorable ADME properties due to pyridine-enhanced solubility, though empirical data are lacking.
Biological Activity
3-Methyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its significance.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHN
- Molecular Weight : 218.30 g/mol
- Structural Features : It consists of a bipiperidine framework with a methyl group and a pyridinylmethyl substituent.
Biological Activity Overview
The biological activities of 3-Methyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine have been investigated in various contexts, including antibacterial, antifungal, and potential anti-cancer properties.
Antibacterial Activity
Recent studies have explored the compound's effectiveness against different bacterial strains. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Methyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine | Staphylococcus aureus | 32 µg/mL |
| 3-Methyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine | Escherichia coli | 64 µg/mL |
These results indicate that the compound shows promising antibacterial activity, particularly against Gram-positive bacteria.
Antifungal Activity
In addition to antibacterial properties, the compound has also been tested for antifungal efficacy. Research indicates that it exhibits moderate activity against various fungal strains:
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 3-Methyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine | Candida albicans | 50 µg/mL |
| 3-Methyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine | Aspergillus niger | 100 µg/mL |
The mechanism through which 3-Methyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit key metabolic pathways in bacteria and fungi, leading to cell death.
Case Studies
Several case studies have documented the biological activities of similar compounds within the bipiperidine class. For example:
- Case Study on Antimicrobial Properties :
- Case Study on Structure-Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
